1-But-2-enyloxy-iodobenzene
Description
1-But-2-enyloxy-iodobenzene is an iodinated aromatic compound characterized by a but-2-enyloxy substituent (-O-CH₂CH₂CH=CH₂) at the ortho position relative to the iodine atom on the benzene ring. Such compounds are typically utilized in cross-coupling reactions, electrophilic substitutions, and as intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-but-2-enoxy-2-iodobenzene |
InChI |
InChI=1S/C10H11IO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7H,8H2,1H3 |
InChI Key |
ANRNEIPPZAQMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substituent on the benzene ring significantly influences physical properties such as boiling point, density, and dipole moment. Key comparisons include:
| Compound | Substituent | Dipole Moment (Debye) | Density (g/cm³) | Key Features |
|---|---|---|---|---|
| 1-But-2-enyloxy-iodobenzene | -O-(CH₂)₂CH=CH₂ | Inferred: ~5.0–6.0 | Inferred: ~1.8–2.0 | Steric bulk, unsaturated chain |
| 1-Ethoxy-2-iodobenzene | -OCH₂CH₃ | Not reported | Not reported | Lower steric hindrance, liquid at RT |
| 1-Iodo-2-(trifluoromethoxy)benzene | -O-CF₃ | High (CF₃ group) | Not reported | Electron-withdrawing, enhanced stability |
| 1-(Benzyloxy)-3-iodobenzene | -O-CH₂C₆H₅ | Not reported | Not reported | Aromatic bulk, π-π interactions |
| Iodobenzene | -H | 4.59 | 1.70 | Baseline for comparison |
Inferences for this compound are based on trends from and . The butenyloxy group likely increases density and dipole moment compared to smaller alkoxy substituents due to its extended chain and polarizability .
Electrophilic Substitution
- 1-Ethoxy-2-iodobenzene : The ethoxy group directs electrophiles to the para position relative to the oxygen, facilitating substitutions (e.g., nitration, sulfonation). Its iodine atom can participate in Ullmann or Suzuki couplings .
- This compound : The unsaturated butenyloxy chain may introduce regioselectivity challenges but offers opportunities for post-synthetic modifications (e.g., hydrofunctionalization of the double bond).
Cross-Coupling Reactions
- 1-Bromo-2-iodobenzene : Used in palladium-catalyzed couplings to synthesize benzoxazoles (e.g., with benzaldoxime under basic conditions) .
- 1-Iodo-2-(trifluoromethoxy)benzene : The electron-withdrawing -OCF₃ group accelerates oxidative addition in Cu- or Au-catalyzed reactions, as seen in alkyne isomerization protocols .
Unique Reactivity of this compound
The butenyloxy group’s double bond could enable Diels-Alder reactions or hydrogenation, expanding its utility in creating complex architectures (e.g., cyclohexane-fused intermediates).
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